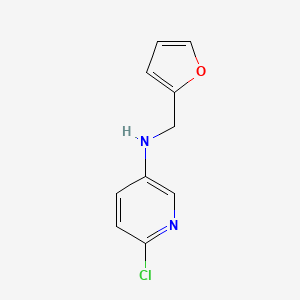

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine

Description

6-Chloro-N-(furan-2-ylmethyl)pyridin-3-amine is a pyridine derivative featuring a chlorine substituent at position 6 and a furan-2-ylmethyl group attached to the amine at position 3.

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C10H9ClN2O/c11-10-4-3-8(6-13-10)12-7-9-2-1-5-14-9/h1-6,12H,7H2 |

InChI Key |

XEUJZNLGBIVZSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridin-3-amine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Furan vs. Electron-Withdrawing Groups: Nitro (NO2) and trifluoromethyl (CF3) groups enhance electrophilicity, influencing reactivity and binding (e.g., anticancer activity in and ). Fluorine Substitution: Fluorine at position 3 (C11H7ClF2N2) increases metabolic stability and bioavailability .

Crystallographic and Computational Insights

- Crystal Packing : In 6-Chloro-N-isopropyl-3-nitropyridin-2-amine , intramolecular H-bonds stabilize the planar arrangement of the nitro and pyridine groups . The furan oxygen in the target compound may participate in similar interactions.

- Software Tools : Mercury software (CCDC) enables visualization of packing patterns and intermolecular interactions, applicable to analogues like .

Biological Activity

6-Chloro-N-(furan-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a pyridine ring substituted with a chloro group and a furan moiety, which enhances its chemical reactivity and biological interactions.

Chemical Structure and Properties

The structural formula of 6-Chloro-N-(furan-2-ylmethyl)pyridin-3-amine is characterized by:

- A pyridine ring with a chloro substituent at the 6-position.

- A furan-2-ylmethyl group attached to the nitrogen atom.

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro group may enhance binding affinity, while the furan moiety can participate in various chemical reactions, potentially leading to inhibition of enzyme activity or modulation of receptor functions. These interactions can disrupt normal cellular processes, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that 6-Chloro-N-(furan-2-ylmethyl)pyridin-3-amine exhibits several significant biological activities:

-

Antimicrobial Activity

- Studies have shown that this compound possesses potent antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

- The compound also showed antifungal activity, particularly against Candida albicans and Fusarium oxysporum, indicating its potential as an antifungal agent .

-

Anticancer Properties

- Preliminary investigations have suggested that 6-Chloro-N-(furan-2-ylmethyl)pyridin-3-amine may inhibit the proliferation of cancer cells. Its mechanism involves inducing apoptosis in cancerous cells through interaction with specific signaling pathways.

Case Studies

Several studies have been conducted to evaluate the biological activity of 6-Chloro-N-(furan-2-ylmethyl)pyridin-3-amine:

Study 1: Antimicrobial Evaluation

In vitro tests were performed to assess the antibacterial efficacy of the compound against multiple bacterial strains. The results indicated notable antibacterial activity, with MIC values as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

This data underscores the compound's potential as an antimicrobial agent .

Study 2: Anticancer Activity

A study focused on the cytotoxic effects of the compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The compound was tested against human breast cancer cells (MCF-7), showing an IC50 value of approximately 12 µM, indicating its potential for further development as an anticancer therapeutic.

Synthesis and Structural Analogues

The synthesis of 6-Chloro-N-(furan-2-ylmethyl)pyridin-3-amine typically involves multi-step organic reactions that ensure high yields while maintaining structural integrity. Various analogues have been synthesized to explore structure–activity relationships (SAR), revealing that modifications in substituents can significantly impact biological activity.

Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-N6-furfuryladenine | 101862-47-9 | Contains a furan substituent; purine structure |

| N-(Furan-2-ylmethyl)-1H-purin-6-am | 52579-1 | Furan moiety present; different substituents |

| 6-Chloro-N-methyl-N-(5-methylfuran) pyridine | 1004034 | Similar pyridine structure; different substitutions |

The unique structural features of 6-Chloro-N-(furan-2-ylmethyl)pyridin-3-amine differentiate it from these analogues, particularly regarding its broad-spectrum biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.